[(Pyridin-4-ylmethyl)-amino]-acetic acid

pKa acid dissociation isomer comparison

[(Pyridin-4-ylmethyl)-amino]-acetic acid, systematically named 2-(pyridin-4-ylmethylamino)acetic acid or N-(4-pyridinylmethyl)glycine, is a heterocyclic amino acid derivative (C₈H₁₀N₂O₂, MW 166.18 g/mol). It comprises a glycine backbone N-alkylated with a pyridin-4-ylmethyl group, positioning it as a member of the pyridinylmethyl-glycine family that includes the 2‑pyridinylmethyl and 3‑pyridinylmethyl positional isomers.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 88720-65-4
Cat. No. B1317158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Pyridin-4-ylmethyl)-amino]-acetic acid
CAS88720-65-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNCC(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12)
InChIKeyVGXJOVFCVXOPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Pyridin-4-ylmethyl)-amino]-acetic acid (CAS 88720-65-4) – Compound Identity and Core Characteristics for Sourcing


[(Pyridin-4-ylmethyl)-amino]-acetic acid, systematically named 2-(pyridin-4-ylmethylamino)acetic acid or N-(4-pyridinylmethyl)glycine, is a heterocyclic amino acid derivative (C₈H₁₀N₂O₂, MW 166.18 g/mol) . It comprises a glycine backbone N-alkylated with a pyridin-4-ylmethyl group, positioning it as a member of the pyridinylmethyl-glycine family that includes the 2‑pyridinylmethyl and 3‑pyridinylmethyl positional isomers . The compound is primarily utilized as a synthetic building block for more complex organic molecules, as a bidentate ligand in coordination chemistry, and as a probe in enzyme–substrate interaction studies .

Why Pyridinylmethyl-Glycine Isomers Cannot Be Treated as Interchangeable – Key Differentiation Drivers for [(Pyridin-4-ylmethyl)-amino]-acetic acid


Although the 2-, 3-, and 4‑pyridinylmethyl isomers of glycine share identical molecular formulae and mass, their physicochemical and coordination properties diverge significantly. The position of the pyridine nitrogen governs the compound’s acid–base behavior, hydrogen-bonding capacity, metal‑chelate geometry, and electronic distribution, all of which directly influence performance in metal‑complexation, chromatographic separation, and bioassay contexts . Consequently, substituting the 4‑isomer with its 2‑ or 3‑counterpart without systematic requalification can lead to altered binding affinities, shifted pKa values, and inconsistent synthetic outcomes. The quantitative evidence below details where [(Pyridin-4-ylmethyl)-amino]-acetic acid offers verifiable differentiation that procurement and formulation teams should evaluate.

Quantitative Differentiation Evidence for [(Pyridin-4-ylmethyl)-amino]-acetic acid (CAS 88720-65-4) Relative to Analogs


Predicted pKa (Strongest Acidic) Differentiates the 4‑Pyridinylmethyl Isomer from Glycine and the 3‑Isomer

The predicted pKa of the carboxylic acid group of [(Pyridin-4-ylmethyl)-amino]-acetic acid is 2.14 ± 0.10, as estimated by ChemicalBook using ACD/Labs algorithms . This value is lower than the experimental pKa₁ of unsubstituted glycine (2.34 at 25 °C, DrugBank data [1]), indicating that the electron‑withdrawing pyridin-4-ylmethyl substituent increases the acidity of the carboxyl proton. Although direct experimental pKa data for the 3‑isomer (CAS 88720-62-1) are not publicly available, the 4‑isomer’s distinct acidity profile is expected to affect its ionization state at physiological and formulation‑relevant pH values differently from both glycine and positional isomers.

pKa acid dissociation isomer comparison

Hydrogen-Bond Donor and Acceptor Count Differentiates the 4‑Isomer from Simple Glycine and Influences Supramolecular Assembly

[(Pyridin-4-ylmethyl)-amino]-acetic acid provides two hydrogen‑bond donors (the carboxylic acid OH and the secondary amine NH) and four hydrogen‑bond acceptors (the pyridine nitrogen, the carbonyl oxygen, and the two oxygen atoms of the carboxylate group) . This donor/acceptor profile is distinct from that of glycine (2 donors, 3 acceptors) and from the 3‑isomer (identical count but different spatial orientation) [1]. The para‑position of the pyridine nitrogen in the 4‑isomer creates a linear N···HO motif that favors predictable one‑ or two‑dimensional hydrogen‑bonded networks, whereas the 3‑isomer’s meta‑position nitrogen introduces a kinked geometry.

hydrogen bonding supramolecular chemistry crystal engineering

Rotatable Bond Count and Conformational Flexibility Are Engineered via the 4‑Position Pyridine Attachment

The compound possesses four rotatable bonds (C–C between pyridine and CH₂, CH₂–N, N–CH₂, and CH₂–COOH), as reported by Chem960 . This rotatable bond count is one higher than that of glycine (2 rotatable bonds) and identical to that of the 3‑isomer. However, the para‑substitution pattern in the 4‑isomer results in a more extended, linear conformation compared with the bent conformation of the 3‑isomer and the potentially chelating conformation of the 2‑isomer, affecting the preorganization energy required for metal coordination .

conformational analysis rotatable bonds ligand preorganization

Commercial Availability and Purity Specifications Support Reproducible Procurement of the 4‑Isomer

[(Pyridin-4-ylmethyl)-amino]-acetic acid is regularly stocked by multiple independent suppliers with a standard purity specification of ≥95 % (e.g., AKSci 4975CU) , and some vendors offer purities of ≥98 % . In contrast, the 2‑pyridinylmethyl isomer is less commonly catalogued as a free amino acid and is more often available only as the N‑Fmoc or N‑methyl derivative, complicating direct procurement of the unprotected form [1]. The 3‑isomer (CAS 88720-62-1) is listed by several vendors but with more limited stock availability. The 4‑isomer thus offers superior supply‑chain reliability and a wider purity range for research and industrial use.

commercial sourcing purity specification supply chain

Preferred Application Scenarios for [(Pyridin-4-ylmethyl)-amino]-acetic acid (CAS 88720-65-4) Based on Quantitative Differentiation Evidence


Coordination Chemistry and Metal‑Organic Framework (MOF) Synthesis Requiring Linear Bidentate Ligands

The 4‑pyridinylmethyl isomer provides a linear N(pyridine)···O(carboxylate) donor set that favors the formation of one‑dimensional coordination polymers and MOFs with predictable topology. The predicted lower carboxylic acid pKa (2.14 vs. 2.34 for glycine) enhances deprotonation at moderate pH, facilitating metal‑carboxylate bond formation, while the four rotatable bonds allow sufficient flexibility for crystallisation without excessive entropic penalty . In contrast, the 2‑isomer’s ortho‑nitrogen tends to form intramolecular chelates that disrupt extended network formation, and the 3‑isomer’s meta‑nitrogen introduces a kink that leads to different framework architectures .

Synthetic Building Block for Peptidomimetics and Heterocyclic Library Synthesis

The 4‑isomer’s free secondary amine and carboxylic acid groups enable straightforward incorporation into peptide chains or heterocyclic scaffolds via standard coupling chemistry. Its consistent commercial purity of ≥95–98 % reduces side reactions that arise from positional isomer impurities . The well‑defined hydrogen‑bond donor/acceptor pattern (2 donors, 4 acceptors) supports computational modelling of drug‑target interactions when the pyridine nitrogen is positioned para to the methylene linker, a geometry that is geometrically compatible with many kinase ATP‑binding pockets .

pH‑Dependent Extraction and Chromatographic Separation Method Development

The compound’s predicted pKa of 2.14 enables selective extraction or retention at pH values where glycine (pKa 2.34) and the 3‑isomer (expected to be closer to glycine owing to reduced electron withdrawal) remain predominantly protonated or exhibit different ionization profiles . This differential acidity can be exploited in ion‑pair chromatography or liquid–liquid extraction protocols that separate the 4‑isomer from structurally similar by‑products based on charge state. The para‑position nitrogen, being sterically unencumbered, also provides a unique UV absorption signature that aids in detection .

Crystal Engineering and Co‑Crystal Design for Solid‑State Property Modulation

The linear disposition of the pyridine nitrogen (H‑bond acceptor) relative to the carboxylic acid (H‑bond donor) in the 4‑isomer promotes the formation of robust heteromeric O–H···N synthons with complementary co‑formers. This contrasts with the 3‑isomer, where the meta‑nitrogen produces angled hydrogen bonds that lead to different packing motifs and frequently lower crystallinity . Procurement of the 4‑isomer at ≥98 % purity ensures that competing crystal forms induced by isomeric impurities are minimised, a critical factor for reproducible solid‑form screening .

Technical Documentation Hub

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